Neu5Ac|A(2-6)GalNAc-|A-pNP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trisaccharides involving Neu5Ac sequences has been a subject of considerable interest in carbohydrate chemistry. One study outlines the synthesis of trisaccharides with alpha-Neu5Ac-(2 --> 3)-beta-D-gal-(1 --> 4)-beta-D-GlcNAc sequences, achieved through the use of sialyl donors in a convergent synthesis method (Xia et al., 2000). This highlights the intricate methodologies developed for assembling glycoconjugates containing Neu5Ac.
Molecular Structure Analysis
The molecular structure of Neu5Ac-containing glycoconjugates reveals a high degree of specificity in their interaction with biological molecules. Shibuya et al. (1987) demonstrated the carbohydrate-binding properties of a lectin from elderberry bark, emphasizing the lectin's preference for the Neu5Ac(alpha 2-6)Gal sequence over the Neu5Ac(alpha 2-3)Gal linkage, indicating the importance of molecular configuration in biological interactions (Shibuya et al., 1987).
Chemical Reactions and Properties
Chemical properties of Neu5Ac|A(2-6)GalNAc-|A-pNP revolve around its reactivity and interaction with enzymes. For instance, Sasaki et al. (2003) investigated the mimicry of Neu5Ac by 6-Sulfo-D-GlcNAc, showing its potential as a Neu5Ac mimic in neuraminidase inhibition assays, providing insights into the molecule's chemical behavior and its interactions with biological catalysts (Sasaki et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of "this compound" were not identified, the analysis of similar molecules suggests that the physical properties, such as solubility, stability, and molecular conformation, are crucial for their biological function and interaction with proteins and cells.
Chemical Properties Analysis
The chemical properties of glycoconjugates like "this compound" include their reactivity towards glycosyltransferases and neuraminidases, which modify the glycan structures on proteins and lipids. Studies such as the one by Toivonen et al. (2001), which explored the sialylation of GalNAc residues by ST3Gal II, shed light on the enzyme specificity and the resistance of the resulting Neu5Ac alpha 2-3GalNAc linkage to certain sialidases, illustrating the complex interplay between glycan structure and enzymatic activity (Toivonen et al., 2001).
Wissenschaftliche Forschungsanwendungen
Mimicking and Inhibition Properties
6-Sulfo-D-GlcNAc, with a molecular geometry close to Neu5Ac, serves as a Neu5Ac mimic. It possesses high potential in biochemical and medicinal applications, particularly noted for its substantial activity in a neuraminidase inhibition assay (Sasaki et al., 2003).
Lectin Binding and Carbohydrate Recognition
The elderberry (Sambucus nigra L.) bark lectin, SNA, demonstrates specific binding properties to sialylated glycoproteins, notably recognizing the Neu5Ac(α2-6)Gal/GalNAc sequence. This interaction plays a significant role in understanding the biochemical pathways and biological recognition systems (Shibuya et al., 1987).
Structural Studies and Dynamics
Studies reveal the conformational features of the oligosaccharide moiety of GD1b and GD1b lactone gangliosides, including the presence of Neu5Ac. The findings provide insights into the three-dimensional structures and intrinsic conformational features of these molecules, essential for biochemical and medicinal chemistry (Acquotti et al., 1991).
Synthesis and Conjugation for Medical Applications
Efforts in chemoenzymatic synthesis and preparation of neoglycoproteins involve compounds like Neu5Ac. These approaches are pivotal in developing medical and biochemical applications, such as creating conjugates for specific medical therapies or research purposes (Gonzalez Lio & Thiem, 1999).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Neu5Ac|A(2-6)GalNAc-|A-pNP is a biochemical compound that primarily targets sialyltransferase enzymes . These enzymes play a crucial role in the biosynthesis of sialylated glycoconjugates, which are involved in various biological processes, including cell-cell communication, immune response, and pathogen recognition .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate in enzymatic assays . The sialyltransferase enzymes catalyze the transfer of sialic acid (Neu5Ac) to the GalNAc residue of the compound, resulting in the formation of sialylated glycoconjugates .
Biochemical Pathways
The action of this compound affects the glycosylation pathways, specifically the sialylation process . The downstream effects include the synthesis of sialylated glycoconjugates, which can influence various biological processes, such as cell adhesion, signal transduction, and immune response .
Pharmacokinetics
Like other biochemical compounds, its absorption, distribution, metabolism, and excretion would likely be influenced by factors such as its molecular weight (63356 g/mol) , chemical structure, and the physiological conditions of the organism.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of sialylated glycoconjugates . These glycoconjugates can modulate various cellular functions, including cell-cell interactions, signal transduction pathways, and immune responses .
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O16/c1-10(30)26-17-14(32)7-25(24(37)38,44-22(17)19(34)15(33)8-29)41-9-16-20(35)21(36)18(27-11(2)31)23(43-16)42-13-5-3-12(4-6-13)28(39)40/h3-6,14-23,29,32-36H,7-9H2,1-2H3,(H,26,30)(H,27,31)(H,37,38)/t14-,15+,16+,17+,18+,19+,20-,21+,22+,23-,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTAJFSVNJSJQO-KQIYEZIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.